2-Acetamidopent-4-ynoic acid 2-Acetamidopent-4-ynoic acid
Brand Name: Vulcanchem
CAS No.: 23234-80-2
VCID: VC2404324
InChI: InChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11)
SMILES: CC(=O)NC(CC#C)C(=O)O
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

2-Acetamidopent-4-ynoic acid

CAS No.: 23234-80-2

Cat. No.: VC2404324

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamidopent-4-ynoic acid - 23234-80-2

Specification

CAS No. 23234-80-2
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name 2-acetamidopent-4-ynoic acid
Standard InChI InChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11)
Standard InChI Key UKVVXALGBMOHKE-UHFFFAOYSA-N
SMILES CC(=O)NC(CC#C)C(=O)O
Canonical SMILES CC(=O)NC(CC#C)C(=O)O

Introduction

Chemical Structure and Properties

2-Acetamidopent-4-ynoic acid, also known as (2S)-2-acetamidopent-4-ynoic acid or N-acetyl-propargylglycine, has the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol . It features an acetylated amino group, a carboxylic acid group, and a terminal alkyne functionality, providing three distinct reactive sites for chemical modifications.

Physical and Chemical Properties

The compound exists as a white crystalline solid at room temperature. Its structure contains an acetamido group at the C-2 position and an alkyne group at the terminal carbon of the side chain .

PropertyValue
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
Physical StateWhite crystalline solid
Melting PointNot precisely documented
SolubilitySoluble in water, ethanol, and DMSO
InChIInChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11)/t6-/m0/s1
SMILESCC(=O)NC@@HC(=O)O

The compound contains both acidic (carboxyl) and basic (amide) functional groups, which influence its chemical behavior and reactivity patterns .

Stereochemistry and Isomers

2-Acetamidopent-4-ynoic acid can exist in stereoisomeric forms due to the chiral carbon at the C-2 position. The S-enantiomer is often referred to as N-acetyl-L-propargylglycine, while the R-enantiomer is known as N-acetyl-D-propargylglycine . The racemic mixture (DL form) is also commercially available .

The stereochemistry plays an important role in the biological activity of this compound, as biological systems often interact preferentially with specific enantiomers .

Synthesis and Preparation

Several methods have been developed for the synthesis of 2-acetamidopent-4-ynoic acid, with varying approaches depending on whether a specific enantiomer or racemic mixture is desired.

Enzymatic Resolution

One effective method for obtaining enantiomerically pure forms involves enzymatic resolution of racemic mixtures. This process typically uses acylase enzymes that selectively hydrolyze one enantiomer of the N-acetylated derivative .

The process can be summarized as follows:

  • Synthesis of racemic N-acetyl-propargylglycine

  • Enzymatic hydrolysis using acylase, which selectively cleaves the N-acetyl group from one enantiomer

  • Separation of the resulting amino acid from the unchanged N-acetylated enantiomer

  • Optional re-acetylation of the free amino acid if the N-acetylated form is desired

Chemical Reactivity

The reactivity of 2-acetamidopent-4-ynoic acid is largely determined by its three functional groups: the carboxylic acid, the acetamido group, and the terminal alkyne.

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical reactions including:

  • Esterification to form esters such as ethyl or methyl esters

  • Amidation to form amide derivatives

  • Reduction to form alcohols

  • Decarboxylation under specific conditions

Alkyne Functionality

The terminal alkyne group is particularly valuable for click chemistry and various coupling reactions:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles

  • Sonogashira coupling with aryl halides

  • Hydration to form ketones

  • Hydrogenation to form alkenes or alkanes

These reactions make 2-acetamidopent-4-ynoic acid particularly useful for bioconjugation applications in chemical biology and pharmaceutical development .

Biological Activity

2-Acetamidopent-4-ynoic acid and its derivatives exhibit various biological activities, making them valuable for biochemical and pharmacological research.

Enzyme Inhibition

The propargyl group can act as a mechanism-based inhibitor for certain enzymes. Related compounds like N-propargylglycine are known to inhibit proline dehydrogenase (PRODH) .

Anti-Tumor Activity

Some derivatives of 2-acetamidopent-4-ynoic acid have shown potential anti-tumor activity, possibly through their interaction with key enzymes in cancer cell metabolism .

Antiviral Applications

Research has shown that certain macrocyclic peptides containing propargylglycine-derived structures can exhibit antiviral properties against coronaviruses like SARS-CoV-2 and MERS .

Applications in Chemical Research

The unique structure of 2-acetamidopent-4-ynoic acid makes it valuable in various chemical and biochemical applications.

Peptide Chemistry

In peptide synthesis, 2-acetamidopent-4-ynoic acid serves as a building block for introducing alkyne functionality, enabling further modifications via click chemistry. This has been utilized in the development of:

  • Macrocyclic peptide inhibitors of serine proteases

  • Peptidomimetics with improved pharmacokinetic properties

  • Peptide-based protease inhibitors with anticancer and antiviral activities

Bioconjugation Chemistry

The alkyne group provides a versatile handle for bioconjugation reactions, allowing for:

  • Attachment of fluorescent dyes for imaging applications

  • Conjugation with biomolecules such as proteins and nucleic acids

  • Development of hybrid constructs for various biological applications

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-acetamidopent-4-ynoic acid have been used to develop:

  • Serine protease inhibitors with potential therapeutic applications

  • Novel peptidomimetic scaffolds with improved drug-like properties

  • Compounds with selective inhibitory activities against disease-relevant targets

Comparison with Related Compounds

2-Acetamidopent-4-ynoic acid shares structural similarities with several related compounds, but possesses distinctive properties due to its unique combination of functional groups.

Comparison with 2-Acetamidopent-4-enoic acid

2-Acetamidopent-4-enoic acid (C₇H₁₁NO₃, MW: 157.17 g/mol) differs from 2-acetamidopent-4-ynoic acid by having an alkene instead of an alkyne group . This structural difference significantly affects reactivity:

Property2-Acetamidopent-4-ynoic acid2-Acetamidopent-4-enoic acid
Molecular FormulaC₇H₉NO₃C₇H₁₁NO₃
Molecular Weight155.15 g/mol157.17 g/mol
Terminal GroupAlkyne (−C≡CH)Alkene (−CH=CH₂)
ReactivityHigher reactivity in click chemistryLower reactivity in click chemistry
RigidityMore rigid structureMore flexible structure

Comparison with 2-Amino-4-pentynoic acid

2-Amino-4-pentynoic acid (propargylglycine, C₅H₇NO₂, MW: 113.115 g/mol) is the non-acetylated form of 2-acetamidopent-4-ynoic acid . The key differences include:

Property2-Acetamidopent-4-ynoic acid2-Amino-4-pentynoic acid
Molecular FormulaC₇H₉NO₃C₅H₇NO₂
Molecular Weight155.15 g/mol113.115 g/mol
N-terminal GroupAcetamido (CH₃CO−NH−)Amino (−NH₂)
SolubilityLess soluble in waterMore soluble in water
Melting PointNot precisely documented232°C
Biological ActivityVaries with acetylationActive enzyme inhibitor

Current Research and Future Directions

Research involving 2-acetamidopent-4-ynoic acid continues to expand, with several promising directions:

Pharmaceutical Development

Current research focuses on developing novel serine protease inhibitors based on macrocyclic peptides containing 2-acetamidopent-4-ynoic acid derivatives. These compounds show potential for:

  • Anticancer therapies targeting specific proteases involved in tumor progression

  • Antiviral agents against coronaviruses including SARS-CoV-2

  • Treatments for other diseases involving dysregulated protease activity

Click Chemistry Applications

The terminal alkyne functionality of 2-acetamidopent-4-ynoic acid makes it valuable for click chemistry applications, an area of growing interest in chemical biology and materials science.

Peptide-Based Drug Discovery

As peptide-based drugs gain increasing attention in pharmaceutical development, 2-acetamidopent-4-ynoic acid serves as a useful building block for creating peptidomimetics with improved drug-like properties, including:

  • Enhanced metabolic stability

  • Improved pharmacokinetic profiles

  • Increased target selectivity

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